molecular formula C22H25N3O4S2 B2721455 2-{4-[4-(ethanesulfonyl)benzoyl]piperazin-1-yl}-4-methoxy-7-methyl-1,3-benzothiazole CAS No. 886925-23-1

2-{4-[4-(ethanesulfonyl)benzoyl]piperazin-1-yl}-4-methoxy-7-methyl-1,3-benzothiazole

Cat. No.: B2721455
CAS No.: 886925-23-1
M. Wt: 459.58
InChI Key: IZUURRLWAFGZNM-UHFFFAOYSA-N
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Description

2-{4-[4-(ethanesulfonyl)benzoyl]piperazin-1-yl}-4-methoxy-7-methyl-1,3-benzothiazole is a complex organic compound that features a combination of sulfonyl, phenyl, methoxy, methylbenzo, thiazol, and piperazinyl groups

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[4-(ethanesulfonyl)benzoyl]piperazin-1-yl}-4-methoxy-7-methyl-1,3-benzothiazole typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Introduction of the Piperazine Moiety: The piperazine ring is introduced through nucleophilic substitution reactions.

    Attachment of the Methoxy and Methyl Groups: These groups are typically introduced through alkylation reactions.

    Formation of the Sulfonyl Phenyl Group: The sulfonyl group is introduced through sulfonation reactions, often using reagents like sulfur trioxide or chlorosulfonic acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfonyl group.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Material Science:

Biology and Medicine

    Drug Development: Potential use as a pharmacophore in the design of new drugs, particularly for its antimicrobial and anti-inflammatory properties.

    Biological Studies: Used in studies to understand the interaction of complex organic molecules with biological systems.

Industry

    Chemical Synthesis: Used as an intermediate in the synthesis of other complex organic molecules.

Comparison with Similar Compounds

Similar Compounds

  • (4-(Methylsulfonyl)phenyl)(4-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone
  • (4-(Ethylsulfonyl)phenyl)(4-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)piperidin-1-yl)methanone

Uniqueness

The unique combination of functional groups in 2-{4-[4-(ethanesulfonyl)benzoyl]piperazin-1-yl}-4-methoxy-7-methyl-1,3-benzothiazole provides it with distinct chemical and biological properties

Properties

IUPAC Name

(4-ethylsulfonylphenyl)-[4-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O4S2/c1-4-31(27,28)17-8-6-16(7-9-17)21(26)24-11-13-25(14-12-24)22-23-19-18(29-3)10-5-15(2)20(19)30-22/h5-10H,4,11-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZUURRLWAFGZNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NC4=C(C=CC(=C4S3)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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